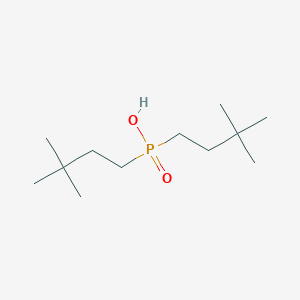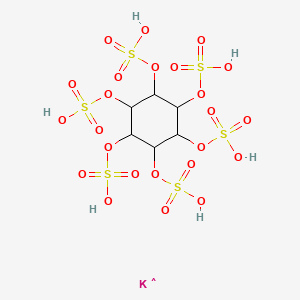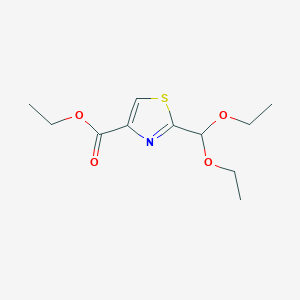
Bis(3,3-dimethylbutyl)phosphinic acid
Descripción general
Descripción
Bis(3,3-dimethylbutyl)phosphinic acid is a chemical compound with the molecular formula C12H27O2P. It is known for its role as an electron acceptor in photoelectrochemical cells, where it absorbs light and transfers energy to electrons . This compound is also recognized for its hydrophobic properties, which allow it to remain stable in water .
Métodos De Preparación
The synthesis of bis(3,3-dimethylbutyl)phosphinic acid typically involves the interaction of α-olefin vinylidene dimers with hypophosphorous acid in an isopropanol medium at elevated temperatures. For example, one method involves reacting 3,3-dimethylbutene with hypophosphorous acid and di-tert-butyl peroxide at 135°C for 22 hours . This reaction yields this compound after filtration and purification.
Análisis De Reacciones Químicas
Bis(3,3-dimethylbutyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: It can participate in substitution reactions with halides or other electrophiles to form new phosphinic acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(3,3-dimethylbutyl)phosphinic acid has several scientific research applications:
Photoelectrochemical Cells: It acts as an electron acceptor, enhancing the efficiency of dye-sensitized solar cells.
Polymerization: It serves as a photoinitiator in emulsion polymerization, leading to the formation of monodisperse, spherical nanoparticles.
Transition Metal Complexes: It is used in the synthesis and characterization of transition metal complexes, which have applications in catalysis and materials science.
Nuclear Chemistry: It is employed in the selective separation of actinides and lanthanides, which is crucial for nuclear waste management.
Mecanismo De Acción
The mechanism by which bis(3,3-dimethylbutyl)phosphinic acid exerts its effects involves its role as an electron acceptor. In photoelectrochemical cells, it absorbs light and transfers the energy to electrons, which are then used to reduce oxidized additives, generating hydrogen gas at the cathode . This process is facilitated by its redox potential, which is approximately -0.6 volts .
Comparación Con Compuestos Similares
Bis(3,3-dimethylbutyl)phosphinic acid can be compared with other similar compounds such as:
Bis(2-ethylhexyl)phosphinic acid: Known for its use in dye-sensitized solar cells, facilitating high dye loading and improved power conversion efficiencies.
Bis(mesitoyl)phosphinic acid: Demonstrates efficiency as an initiating agent for surfactant-free emulsion polymerization of styrene.
Bis(trifluoromethyl)phosphinous acid:
These compounds share similar functionalities but differ in their specific applications and efficiencies, highlighting the unique properties of this compound in photoelectrochemical and polymerization processes.
Propiedades
IUPAC Name |
bis(3,3-dimethylbutyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O2P/c1-11(2,3)7-9-15(13,14)10-8-12(4,5)6/h7-10H2,1-6H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWAYNSSSMLHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCP(=O)(CCC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608200 | |
| Record name | Bis(3,3-dimethylbutyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67206-80-8 | |
| Record name | Bis(3,3-dimethylbutyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride](/img/structure/B1612650.png)
![3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole](/img/structure/B1612651.png)
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid](/img/structure/B1612652.png)





![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B1612664.png)
![2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1612665.png)


